REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH:17]=[CH:16][N:15]=[CH:14]2)=[CH:9][CH:8]=1)=[O:6].NOS(O)(=O)=O.C([O-])(O)=O.[Na+]>CO>[N:13]1([C:10]2[CH:11]=[CH:12][C:7]([C:5]3[O:6][N:2]=[CH:3][CH:4]=3)=[CH:8][CH:9]=2)[CH:17]=[CH:16][N:15]=[CH:14]1 |f:2.3|
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CC=C(C=C1)N1C=NC=C1)C
|
Name
|
|
Quantity
|
831 mg
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
831 mg
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solution being collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)C1=CC=NO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |